molecular formula C20H32N2O2 B15254873 tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate CAS No. 1315366-87-0

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate

Cat. No.: B15254873
CAS No.: 1315366-87-0
M. Wt: 332.5 g/mol
InChI Key: FWBIWXGKOUKNHP-UHFFFAOYSA-N
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Description

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate is a piperidine-derived carbamate compound characterized by a tert-butyl carbamate group at the 3-position of the piperidine ring. The molecule features a benzyl substituent at the 1-position and methyl groups at the 2-, 5-, and 6-positions of the piperidine core. This structural complexity confers unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Notably, its piperidine scaffold is a common motif in bioactive molecules, contributing to receptor binding and metabolic stability .

The compound’s synthesis typically involves multi-step reactions, including alkylation, carbamate protection, and selective functionalization. Its tert-butyl carbamate group serves as a protective moiety for amines, enabling further derivatization under mild conditions .

Properties

CAS No.

1315366-87-0

Molecular Formula

C20H32N2O2

Molecular Weight

332.5 g/mol

IUPAC Name

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate

InChI

InChI=1S/C20H32N2O2/c1-14-12-18(21-19(23)24-20(4,5)6)16(3)22(15(14)2)13-17-10-8-7-9-11-17/h7-11,14-16,18H,12-13H2,1-6H3,(H,21,23)

InChI Key

FWBIWXGKOUKNHP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(N(C1C)CC2=CC=CC=C2)C)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-2,5,6-trimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine ring positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidines or benzyl derivatives.

Scientific Research Applications

tert-Butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs.
  • Bicyclic vs. Monocyclic Scaffolds: Bicyclic derivatives (e.g., CAS 1932203-04-7) offer greater conformational rigidity, which can improve target selectivity in drug design .

Fluorinated and Benzyl-Substituted Analogues

Compound Name CAS Number Key Substituents Applications/Properties Source
tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 Fluorine at 3-position, trans-configuration Modulates electronic properties
tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate 907544-17-6 Fluorine, amino group Bioactive intermediate for CNS drugs
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate N/A Formyl group, bicyclic scaffold Reactive site for cross-coupling

Key Observations :

  • Fluorine Substituents : Fluorination (e.g., CAS 1268520-95-1) enhances electronegativity and bioavailability, often improving blood-brain barrier penetration .
  • Benzyl vs.

Biological Activity

tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate is a chemical compound with potential biological applications. This article explores its biological activity, synthesis, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C19H30N2O2
  • CAS Number : 1315367-06-6
  • Molecular Weight : 318.46 g/mol

Biological Activity

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties.

Antibacterial Activity

A study synthesized various derivatives of carbamates and evaluated their antibacterial properties. The compounds were tested against several bacterial strains including E. coli and B. cereus. The results indicated that certain derivatives exhibited significant antibacterial activity compared to control agents, suggesting potential therapeutic applications in combating drug-resistant pathogens .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. In vitro studies showed that while some derivatives were effective against bacterial strains, they also demonstrated low toxicity levels in cytotoxicity tests using the Artemia salina model. This balance between efficacy and safety is crucial for the development of new antimicrobial agents .

Case Studies

  • Synthesis and Evaluation :
    • Researchers synthesized this compound through a multi-step process involving protection and deprotection strategies of amino acids. The compound was then subjected to various biological assays to evaluate its activity against human carcinoma cell lines .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that the compound interacts with specific bacterial enzymes, inhibiting their function and leading to cell death. This mode of action is critical in understanding how to enhance the efficacy of similar compounds in future drug development .

Data Tables

Compound NameCAS NumberMolecular FormulaActivity TypeTarget Organism
This compound1315367-06-6C19H30N2O2AntibacterialE. coli, B. cereus
Related Derivative 11315366-36-9C18H28N2O2AntibacterialM. luteus, P. aeruginosa
Related Derivative 21315367-07-7C17H26N2O2CytotoxicityHuman carcinoma cell lines

Q & A

Q. What are the common synthetic routes for preparing tert-butyl N-(1-benzyl-2,5,6-trimethylpiperidin-3-yl)carbamate, and what reaction conditions are critical for success?

  • Methodological Answer : Synthesis typically involves coupling tert-butyl carbamate with a substituted piperidine precursor. Key steps include:
  • Deprotonation : Use strong bases like NaH or K2_2CO3_3 to activate the carbamate nitrogen for nucleophilic substitution .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency at 60–80°C .
  • Purification : Recrystallization from DCM/hexane mixtures improves purity .
  • Monitoring : Track reaction progress via TLC or LC-MS to optimize yield .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., benzyl protons at δ 7.3 ppm, tert-butyl at δ 1.4 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+^+ at m/z 389.2) .
  • X-ray Crystallography : Resolves stereochemical ambiguity in the piperidine ring .

Q. What safety precautions are recommended during handling?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation risks.
  • Waste Disposal : Partner with licensed facilities for hazardous waste compliance .

Advanced Research Questions

Q. How can researchers address low yields or byproduct formation during synthesis?

  • Methodological Answer :
  • Parameter Optimization : Adjust base strength (e.g., NaH vs. K2_2CO3_3) and solvent polarity (DMF vs. THF) to suppress side reactions .
  • Scavenging Agents : Add molecular sieves to sequester water or reactive intermediates.
  • Purification Strategies : Use gradient column chromatography (hexane/EtOAc) for challenging separations .

Q. What strategies resolve contradictions in NMR data, particularly stereochemical assignments?

  • Methodological Answer :
  • Advanced NMR : 2D techniques (NOESY, HSQC) correlate proton-proton proximity and carbon connectivity .
  • Chiral Analysis : Employ chiral HPLC columns (e.g., Chiralpak® IA) to separate enantiomers .
  • Computational Modeling : Compare experimental 1^1H shifts with DFT-predicted values for validation .

Q. How is this compound utilized in enzyme inhibition or receptor binding studies?

  • Methodological Answer :
  • Structural Probes : Modify the carbamate or benzyl group to map enzyme active sites via X-ray crystallography .
  • Kinetic Assays : Use surface plasmon resonance (SPR) to measure binding affinity (Kd_d) .
  • Cell-Based Studies : Fluorescently tagged derivatives track intracellular localization in apoptosis assays .

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